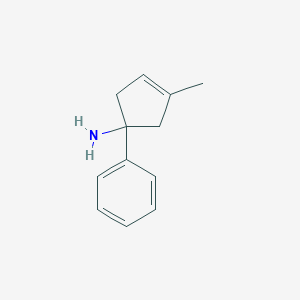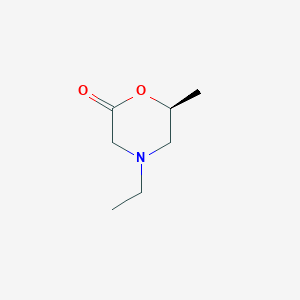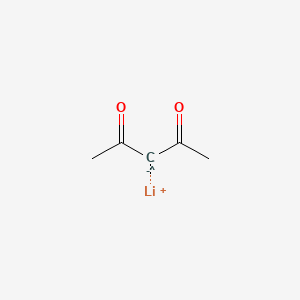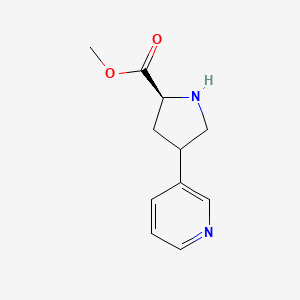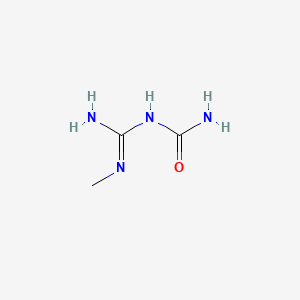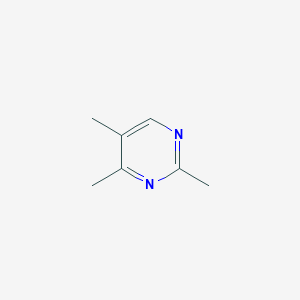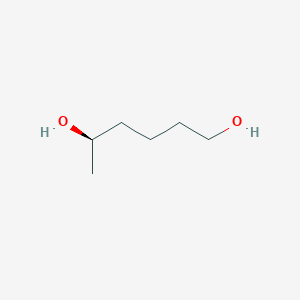
1,5-R-hexanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-R-Hexanediol, also known as hexane-1,5-diol, is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless, water-soluble liquid that is commonly used in various industrial applications. The compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms in a six-carbon chain, making it a diol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-R-Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires high temperatures and pressures, along with the use of catalysts such as nickel or palladium . Another method involves the reduction of adipates with lithium aluminium hydride, although this method is less practical for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of bio-based furan compounds. This method is advantageous due to its sustainability and efficiency. The process involves the use of composite catalysts, such as nickel and cerium on silica, under high pressure and temperature conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-R-Hexanediol undergoes various chemical reactions typical of alcohols, including:
Reduction: Reduction reactions can convert this compound to hexane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of this compound to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction of this compound to hexane.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Adipic acid
Reduction: Hexane
Substitution: Halogenated hexane derivatives
Wissenschaftliche Forschungsanwendungen
1,5-R-Hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Industry: It is used in the production of coatings, adhesives, and plastics.
Wirkmechanismus
The mechanism of action of 1,5-R-hexanediol involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability . In the study of biomolecular condensates, this compound interferes with weak hydrophobic interactions, helping to dissolve liquid condensates while leaving solid condensates intact .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: Similar to 1,5-R-hexanediol but with hydroxyl groups on the first and sixth carbon atoms.
2,5-Hexanediol: Has hydroxyl groups on the second and fifth carbon atoms.
1,4-Butanediol: A shorter chain diol with hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. This positioning makes it particularly useful in the synthesis of certain polymers and resins, as well as in the study of biomolecular condensates .
Eigenschaften
Molekularformel |
C6H14O2 |
|---|---|
Molekulargewicht |
118.17 g/mol |
IUPAC-Name |
(5R)-hexane-1,5-diol |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
UNVGBIALRHLALK-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CCCCO)O |
Kanonische SMILES |
CC(CCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)

